Naftopidil is derived from the arylpiperazine class of compounds and has been extensively studied for its pharmacological properties. Its chemical formula is , and it typically exists as a hydrochloride salt for improved solubility and stability. The compound has been shown to have significant clinical efficacy in reducing symptoms associated with urinary obstruction due to prostatic enlargement .
The synthesis of Naftopidil involves several steps, commonly starting from commercially available precursors. A typical synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions may be performed under reflux conditions in organic solvents like dichloromethane or ethanol .
Naftopidil's molecular structure features a piperazine ring attached to a naphthalene moiety, characterized by the following key structural attributes:
Crystallographic studies have revealed intermolecular hydrogen bonding interactions that stabilize the crystal structure, contributing to its solid-state properties .
Naftopidil undergoes various chemical reactions relevant to its pharmacological activity:
Naftopidil functions primarily as an antagonist at α1-adrenergic receptors, specifically showing higher affinity for the α1A and α1D subtypes compared to α1B. The mechanism involves:
Naftopidil exhibits several important physical and chemical properties:
Naftopidil has several significant applications:
(R)-Naftopidil ((R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol) possesses a single stereogenic center at the propanol carbon, conferring distinct three-dimensional structural attributes critical for biological recognition. Crystallographic analysis reveals that the (R)-enantiomer crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 11.776(2) Å, b = 5.7561(12) Å, c = 17.462(4) Å, and β = 95.02(3)°. The dihedral angle between its naphthalene and benzene rings measures 18.1(5)°, while the piperazine ring adopts a chair conformation. The hydrochloride salt form ([R]-naftopidil·2HCl) demonstrates a specific optical rotation of [α]²⁵D = -24.0° (c = 0.481, methanol), mirroring the +23.7° observed for the (S)-counterpart [6] [10].
X-ray diffraction studies unambiguously confirmed the R absolute configuration at the chiral center via Flack (x = 0.04[2]) and Hooft (y = 0.086[17]) parameters. The crystal lattice stability is maintained through intermolecular hydrogen bonding networks involving the protonated piperazine nitrogen (N-H···Cl), hydroxyl group (O-H···Cl), and chloride ions. This precise stereochemical assignment aligns with the pharmacophore model for α₁D-adrenoceptor antagonists, requiring specific spatial orientation of the aryloxy, protonated piperazine, and hydroxypropyl linker domains [6] [10].
Table 1: Crystallographic Data for (R)-Naftopidil Dihydrochloride
Parameter | (R)-Naftopidil·2HCl |
---|---|
Empirical Formula | C₂₄H₃₀Cl₂N₂O₃ |
Molecular Weight | 465.40 g/mol |
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Parameters | a = 11.776(2) Å, b = 5.7561(12) Å, c = 17.462(4) Å, β = 95.02(3)° |
Volume | 1179.1(4) ų |
Density (calc.) | 1.311 g/cm³ |
Optical Rotation | [α]²⁵D = -24.0° (c 0.481, MeOH) |
Synthesis of enantiopure (R)-Naftopidil employs three principal strategies: chiral resolution of racemate, asymmetric synthesis, and chiral pool utilization.
Chiral Resolution: Classical resolution involves diastereomeric salt formation using chiral acids like L- or D-tartaric acid. Though operationally straightforward, this method suffers from low yield (<35%) and necessitates iterative crystallization for enantiopurity enhancement [2].
Asymmetric Synthesis: Proline-catalyzed α-aminoxylation provides an efficient route. Reaction of 1-naphthaldehyde with nitrosobenzene in the presence of L-proline generates an (R)-aminoxy aldehyde intermediate (ee >98%). Subsequent in situ reduction with NaBH₄ yields 1,2-diol, which undergoes cyclization to epoxide (S)-78. Nucleophilic ring opening with 1-(2-methoxyphenyl)piperazine furnishes (R)-Naftopidil in 85% yield and >98% ee [1].
Chiral Pool Approach: Utilizing D-mannitol-derived chiral epichlorohydrin provides stereochemical control. Regioselective epoxide opening by 1-(2-methoxyphenyl)piperazine at the less hindered carbon, followed by nucleophilic displacement of the activated secondary alcohol with 1-naphtholate, installs the desired (R)-configuration. This method leverages the inherent chirality of carbohydrate precursors [7].
Table 2: Synthesis Methods for (R)-Naftopidil
Method | Key Step | Yield | Enantiomeric Excess | Advantage/Limitation |
---|---|---|---|---|
Diastereomeric Salt Resolution | Tartrate salt crystallization | <35% | >99% after recrystallization | Low yield, multiple steps |
Proline-Catalyzed Aminoxylation | Asymmetric α-aminoxylation/reduction | 85% | >98% | High yield, catalytic enantiocontrol |
Chiral Epoxide Opening | Nucleophilic opening of D-mannitol-derived epichlorohydrin | ~70% | >99% | Utilizes cheap chiral source, scalable |
Enantiomeric purity assessment of (R)-Naftopidil employs chromatographic and spectroscopic techniques exploiting stereoselective molecular interactions:
Chiral Stationary Phase HPLC: The immobilized amylose-based Chiralpak IA column enables robust enantioseparation under reversed-phase conditions. Using acetonitrile:methanol:diethylamine (85:15:0.1 v/v/v) mobile phase at 1.0 mL/min, baseline resolution (Rₛ > 1.5) of enantiomers is achieved with retention times of 9.8 min for (R)- and 11.2 min for (S)-Naftopidil. This method achieves a lower limit of quantification (LLOQ) of 25 ng/mL in biological matrices, critical for pharmacokinetic studies [2].
Pre-column Derivatization: Indirect resolution involves derivatization with chiral reagents like GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) to form diastereomers separable on conventional C18 columns (e.g., Phenomenex Luna C18(2)). Although offering high sensitivity (LLOQ=50 ng/mL), this method introduces complexity through derivatization kinetics and potential racemization during reaction [2].
CE-CD (Capillary Electrophoresis with Cyclodextrins): Sulfated-β-cyclodextrin (15 mM) in 50 mM Tris-phosphate buffer (pH 2.5) facilitates enantiomeric separation at 25 kV with detection at 220 nm. The inclusion complexation exhibits enantioselectivity (α = 1.25) due to differential stability constants for diastereomeric complexes [6].
Quantitative analysis in rat plasma using Chiralpak IA-HPLC demonstrated superior validation parameters (accuracy 98.2–102.1%, precision RSD < 6.5%) compared to derivatization methods, establishing it as the gold standard for bioanalytical applications [2].
The arylpiperazine pharmacophore of (R)-Naftopidil demonstrates nuanced SAR dictating α₁-adrenoceptor subtype selectivity and functional activity:
Subtype Selectivity: Molecular docking into a refined α₁D-adrenoceptor homology model reveals critical interactions: (i) Ionic bonding between the protonated piperazine nitrogen (N⁺) and Asp106³.³², (ii) π-π stacking of the naphthalene ring with Phe360⁶.⁵², and (iii) hydrogen bonding of the hydroxypropyl linker with Ser188⁴.⁵⁶. Crucially, both (R)- and (S)-enantiomers occupy identical binding pockets with near-superimposable poses (RMSD < 0.5 Å), explaining their equipotent α₁D-antagonism (pA₂ = 8.23 vs 8.19). This contrasts with tamsulosin's sulfonamide moiety, which confers α₁A-preference through hydrogen bonding with Tyr185 in helix 4 [6] [10].
Enantioselective Metabolism: Despite receptor binding equivalence, pharmacokinetic differences arise from stereoselective glucuronidation. UGT1A9-mediated conjugation favors the (R)-enantiomer (CLₘₑₜ,ᵣₐₜ: 0.32 L/h/kg vs. 0.18 L/h/kg for (S)), resulting in twofold lower oral bioavailability for (R)-Naftopidil in rats. This metabolic divergence underscores the significance of chiral pharmacokinetics even when pharmacodynamics are enantiomer-insensitive [1] [4].
Molecular Modifications: Structural optimization produced HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide), replacing the naphthyloxy group with a benzylindole carboxamide. This modification enhances α₁D-selectivity (pA₂ = 9.15) by 47.9-fold over α₁B versus Naftopidil's 17-fold selectivity. The indole carbonyl forms an additional hydrogen bond with Gln179 extracellular loop 2, rationalizing affinity enhancement [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1